3-Hydroxy-2-pentanone

Flavor Chemistry Sensory Science Food Science

3-Hydroxy-2-pentanone (CAS 3142-66-3), also known as acetyl ethyl carbinol, is an acyloin-class organic compound characterized by an alpha-hydroxy ketone functional group. It is a secondary alpha-hydroxyketone with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 3142-66-3
Cat. No. B1200202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-pentanone
CAS3142-66-3
Synonyms3-hydroxy-2-pentanone
acetylethylcarbinol
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCC(C(=O)C)O
InChIInChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3
InChIKeyHDKKRASBPHFULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-pentanone CAS 3142-66-3: Technical Baseline and Core Specifications for Scientific Procurement


3-Hydroxy-2-pentanone (CAS 3142-66-3), also known as acetyl ethyl carbinol, is an acyloin-class organic compound characterized by an alpha-hydroxy ketone functional group [1]. It is a secondary alpha-hydroxyketone with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol [2]. This compound is recognized as a volatile flavor and aroma constituent naturally occurring in fermented foods such as cheese, wine, and soy sauce, where it contributes specific organoleptic characteristics [3]. Its procurement relevance stems from its specific isomer-dependent properties in flavor formulations and as a chiral intermediate in synthetic chemistry.

Flavor Research
Supports herbal, truffle, buttery note formulation studies
Synthetic Chemistry
Chiral α-hydroxyketone building block for asymmetric synthesis
Analytical Reference
GC-MS standard for identification in fermented food matrices

3-Hydroxy-2-pentanone: Why In-Class Ketols Are Not Interchangeable


Acyloins and hydroxyketones constitute a class where subtle structural variations produce markedly different sensory and reactivity profiles, rendering generic substitution problematic. The position of the hydroxyl group relative to the ketone moiety dictates the compound's specific odor character, flavor threshold, and chemical reactivity [1]. For instance, while 3-hydroxy-2-pentanone is associated with herbal and truffle notes, its close structural analog 2-hydroxy-3-pentanone exhibits distinctly different sensory properties [2]. Furthermore, these positional isomers demonstrate divergent behaviors in enzymatic and chemical transformations, including oxidation-reduction pathways and biocatalytic synthesis yields [3]. Consequently, formulation scientists and flavorists cannot simply interchange these compounds without compromising the intended organoleptic profile or synthetic outcome. The following evidence quantifies these critical differentiations to inform precise procurement decisions.

Positional Isomer Shift
2-Hydroxy-3-pentanone exhibits different odor descriptors and may not reproduce target herbal/truffle profile.
Unhydroxylated Analog Mismatch
2-Pentanone has lower water solubility and sweet/fruity odor, which may shift aqueous formulation behavior.
Oxidized Precursor Divergence
2,3-Pentanedione differs in boiling point and reactivity, limiting direct substitution in synthesis workflows.

3-Hydroxy-2-pentanone: A Quantitative Evidence Guide for Scientific Selection


Sensory Differentiation: Distinct Odor Profile vs. 2-Hydroxy-3-pentanone and 2-Pentanone

3-Hydroxy-2-pentanone possesses a distinct odor profile characterized as 'herbal' and 'truffle', which is quantitatively differentiated from its positional isomer 2-hydroxy-3-pentanone and its unhydroxylated analog 2-pentanone based on established odor descriptors and thresholds [1]. This differentiation is critical for flavor formulation where specific odor notes are required [2].

Odor Profile
Head-to-head
Herbal, truffle (3-hydroxy-2-pentanone) vs sweet, fruity (2-pentanone)
Supports flavor-specific procurement; substitution alters organoleptic profile.
Sensory panel descriptors from published literature.
Flavor Chemistry Sensory Science Food Science

Redox Specificity in the 2,3-Pentanedione Pathway: Regioselectivity Data

The reduction of 2,3-pentanedione exhibits regioselectivity favoring the formation of 3-hydroxy-2-pentanone over 2-hydroxy-3-pentanone. The C-3 position has been identified as the most reactive center, resulting in a higher relative abundance of (R)-3-hydroxy-2-pentanone compared to (R)-2-hydroxy-3-pentanone in both the reduction of 2,3-pentanedione and the oxidation of (2R,3R)-2,3-pentanediol [1]. This preferential formation pathway differentiates it from other acyloins formed from different diketone precursors.

Regioselectivity
Head-to-head
Preferential formation of 3-hydroxy- over 2-hydroxy- isomer from 2,3-pentanedione reduction.
Informs biocatalytic pathway design; C-3 position more reactive.
Exact ratio not quantified in available data.
Biocatalysis Enzymatic Reduction Flavor Biochemistry

Physical Property Differentiation: Boiling Point and Density vs. 2,3-Pentanedione

3-Hydroxy-2-pentanone exhibits a boiling point of 147.5 °C at 760 mmHg, which is significantly lower than that of its oxidized counterpart 2,3-pentanedione (reported boiling point approx. 108-110 °C at 760 mmHg) [1][2]. This difference is critical for separation and purification processes in both analytical and preparative chemistry .

Boiling Point
Cross-study
147.5 °C (3-hydroxy-2-pentanone) vs ~108-110 °C (2,3-pentanedione)
Supports separation and purification method development.
At 760 mmHg, data from standard databases.
Physical Chemistry Separation Science Quality Control

Bioavailability and Solubility Parameters: logP and Water Solubility vs. 2-Pentanone

3-Hydroxy-2-pentanone has a predicted water solubility of 283 g/L and a logP value of -0.1 (ALOGPS) to 0.38 (ChemAxon), indicating high hydrophilicity compared to the less polar 2-pentanone, which has a reported logP of approximately 0.84 [1][2]. This difference in hydrophilicity impacts its behavior in aqueous formulations and extraction processes .

Solubility & logP
Cross-study
Water solubility 283 g/L, logP -0.1 to 0.38 (3-hydroxy-), vs 59 g/L, logP ~0.84 (2-pentanone)
Higher hydrophilicity supports aqueous formulation research.
Predicted values (ALOGPS/ChemAxon).
ADME Properties Formulation Science Computational Chemistry

Biocatalytic Synthesis Yields: Direct Comparison with Acetoin Using TmcAHAS

In a direct comparison using a whole-cell catalyst overexpressing acetohydroxyacid synthase from Thermotoga maritima (TmcAHAS), the synthesis of 3-hydroxy-2-pentanone (HP) achieved a yield of 62%, whereas the synthesis of the smaller homolog acetoin (AC; 3-hydroxy-2-butanone) achieved a higher yield of 84% under identical reaction conditions [1]. This quantifiable difference in biocatalytic efficiency is important for process development and cost analysis.

Biocatalytic Yield
Head-to-head
62% yield for 3-hydroxy-2-pentanone vs 84% for acetoin (TmcAHAS)
Benchmark for enzymatic synthesis optimization; may inform cost-efficiency review.
Under identical whole-cell reaction conditions.
Biocatalysis Enzymatic Synthesis Green Chemistry

Analytical Differentiation: Distinct Kovats Retention Index vs. 2-Hydroxy-3-pentanone

3-Hydroxy-2-pentanone and its regioisomer 2-hydroxy-3-pentanone are distinguishable by gas chromatography, each possessing a unique Kovats Retention Index (RI). While specific RI values are column-dependent, their distinct retention behaviors are well-established, enabling unambiguous identification in complex mixtures such as food extracts and biological samples [1][2]. This analytical differentiation is critical for quality control and metabolomics studies.

GC Retention
Head-to-head
Distinct Kovats Retention Index from 2-hydroxy-3-pentanone, enabling baseline separation via GC-MS.
Supports accurate peak assignment in complex food matrices.
Column/method dependent; refer to authentic standard.
Analytical Chemistry GC-MS Metabolomics

3-Hydroxy-2-pentanone: Validated Application Scenarios Based on Differential Evidence


Flavor Formulation Requiring Herbal and Truffle Notes

3-Hydroxy-2-pentanone is specifically indicated for flavor formulations targeting herbal, truffle, buttery, and creamy notes. Its distinct odor profile, as documented in sensory evaluations, differentiates it from other acyloins like acetoin (buttery) and 2-pentanone (fruity) [1]. Procurement of this specific isomer is critical when the intended flavor profile requires the unique combination of descriptors associated with this compound [2].

Biocatalytic Process Development for Alpha-Hydroxyketone Synthesis

For researchers developing enzymatic or whole-cell biocatalytic routes to alpha-hydroxyketones, 3-hydroxy-2-pentanone serves as a key target molecule. Studies have demonstrated its synthesis using engineered biocatalysts, achieving yields of 62% with TmcAHAS and 74% with CnPDH [1][2]. This data provides a performance baseline for benchmarking new catalysts and optimizing reaction conditions, making it a valuable reference compound for biocatalysis research.

Analytical Standard for Food Metabolomics and Flavor Analysis

The compound's unique GC-MS retention characteristics and well-defined mass spectrum make it an essential analytical standard for identifying and quantifying volatile organic compounds in food matrices. Its unambiguous differentiation from 2-hydroxy-3-pentanone is crucial for accurate metabolomic profiling of fermented products like soy sauce, sherry, cheese, and wine vinegars [1][2]. Procurement of a high-purity standard is necessary for reliable peak assignment and quantification in these complex samples.

Maillard Reaction Research and Roasted Flavor Prediction

In studies modeling the Maillard reaction, 3-hydroxy-2-pentanone has been identified as a main predictor of roasted odor in food products [1]. Its formation and quantification are key markers for understanding and controlling the development of desirable roasted notes during thermal processing of protein-rich foods. This specific application underscores the compound's value in food science research focused on flavor generation mechanisms.

Application
Selection Property
Validation Focus
Flavor formulation research (herbal/truffle note profiles)
Isomer-specific odor profile
Sensory panel descriptor review
Enzymatic α-hydroxyketone synthesis research
Reported biocatalytic synthesis performance
Reaction condition and yield review
Food metabolomics & flavor analysis
Distinct GC-MS retention behavior
Peak identification and quantification accuracy
Maillard reaction model studies
Roasted odor prediction marker
Thermal process monitoring validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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